Enantiomer-Specific DNA Binding Affinity and Kinetics: Natural (4S)-(+)-Anthelvencin A vs. Unnatural (4R)-(-) Enantiomer
The naturally occurring (4S)-(+)-anthelvencin A enantiomer binds to duplex calf thymus DNA with a binding constant of K = (1.46 ± 0.01) × 10⁷ M⁻¹, which is approximately 8% higher than the binding constant of its unnatural (4R)-(-) enantiomer, K = (1.35 ± 0.01) × 10⁷ M⁻¹ [1]. This difference is further substantiated by thermodynamic measurements: the free energy of binding (ΔG°) for the (4S) enantiomer is -33.5 kJ/mol, compared to -33.0 kJ/mol for the (4R) enantiomer, when binding to the poly[d(AT)]•poly[d(AT)] duplex at 25 °C [2].
| Evidence Dimension | DNA Binding Affinity (K) and Thermodynamic Stability (ΔG°) |
|---|---|
| Target Compound Data | K = (1.46 ± 0.01) × 10⁷ M⁻¹ (calf thymus DNA); ΔG° = -33.5 kJ/mol (poly[d(AT)]•poly[d(AT)]) |
| Comparator Or Baseline | (4R)-(-)-Anthelvencin A (enantiomer): K = (1.35 ± 0.01) × 10⁷ M⁻¹; ΔG° = -33.0 kJ/mol |
| Quantified Difference | 8.1% higher binding constant; 0.5 kJ/mol more favorable free energy |
| Conditions | Ethidium displacement assay for K (calf thymus DNA); Spectroscopic/calorimetric measurements for ΔG° at 25 °C |
Why This Matters
The stereochemical purity of Anthelvencin A is critical for achieving maximal DNA binding affinity; procurement of the correct (4S)-(+) enantiomer is essential for experiments requiring the native biological activity.
- [1] Lee, M., Coulter, D.M., & Lown, J.W. (1988). Total synthesis and absolute configuration of the antibiotic oligopeptide (4S)-(+)-anthelvencin A and its 4R-(-) enantiomer. Journal of Organic Chemistry, 53(9), 1855-1859. doi:10.1021/jo00244a004 View Source
- [2] Lee, M., Shea, R.G., Hartley, J.A., Lown, J.W., Kissinger, K., Dabrowiak, J.C., ... & Breslauer, K.J. (1989). Molecular Recognition between Oligopeptides and Nucleic Acids: Sequence-Specific Binding of the Naturally Occurring Antibiotic (4S)-(+)-Anthelvencin A and its (4R)-(-) Enantiomer to Deoxyribonucleic Acids Deduced from 1H NMR, Footprinting, and Thermodynamic Data. Journal of Molecular Recognition, 2(2), 84-93. doi:10.1002/jmr.300020206 View Source
